![molecular formula C15H17N5S B15283600 3-Phenyl-6-[2-(1-pyrrolidinyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283600.png)
3-Phenyl-6-[2-(1-pyrrolidinyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
The compound 3-Phenyl-6-[2-(1-pyrrolidinyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole features a fused triazolo-thiadiazole core with a phenyl group at position 3 and a 2-(1-pyrrolidinyl)ethyl substituent at position 6. The pyrrolidinyl group introduces a nitrogen-containing heterocycle, which may enhance solubility and modulate pharmacokinetic properties compared to purely aromatic or aliphatic substituents.
Synthesis of such compounds typically involves cyclocondensation reactions. For example, triazolo-thiadiazoles are often prepared by refluxing triazole precursors with carboxylic acids or their derivatives in the presence of phosphorous oxychloride (POCl₃) . Modifications at positions 3 and 6 are achieved by varying the substituents on the starting materials.
Properties
Molecular Formula |
C15H17N5S |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
3-phenyl-6-(2-pyrrolidin-1-ylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H17N5S/c1-2-6-12(7-3-1)14-16-17-15-20(14)18-13(21-15)8-11-19-9-4-5-10-19/h1-3,6-7H,4-5,8-11H2 |
InChI Key |
SMRQESIJIPPVOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCC2=NN3C(=NN=C3S2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Phenyl-6-[2-(1-pyrrolidinyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the fusion of 1,2,4-triazole and 1,3,4-thiadiazole rings. One common method includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate alkylating agents under reflux conditions in the presence of a base such as piperidine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-Phenyl-6-[2-(1-pyrrolidinyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Scientific Research Applications
3-Phenyl-6-[2-(1-pyrrolidinyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: May be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-6-[2-(1-pyrrolidinyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as a competitive inhibitor of the urease enzyme, binding to the active site and preventing the enzyme from catalyzing the hydrolysis of urea . This inhibition can disrupt the metabolic processes of urease-positive microorganisms, leading to their death.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups : Chlorophenyl (4-CMI) and nitrophenyl (6g) substituents enhance heparanase inhibition and anticancer activity, likely due to increased electrophilicity and target binding .
- Hydrophobic Substituents : Adamantyl (5a-5f) and long alkyl chains (6e, 6j) improve membrane permeability but may reduce aqueous solubility .
- Heterocyclic Substituents : The pyrrolidinyl group in the target compound could balance solubility and bioavailability compared to morpholine derivatives (e.g., ) .
Physicochemical and Structural Properties
- Molecular Weight and LogP : The target compound’s pyrrolidinylethyl group (C₆H₁₂N) likely reduces hydrophobicity compared to adamantyl (LogP ~6.5) or pentadecyl (C₁₅H₃₁) substituents .
- Planarity: X-ray data () show that the triazolo-thiadiazole core is nearly planar, which facilitates π-π stacking interactions in target binding .
Structure-Activity Relationships (SAR)
- Position 3 : Aromatic groups (phenyl, chlorophenyl) enhance enzymatic inhibition (e.g., heparanase), while alkyl chains (pentadecyl) improve anticancer activity .
- Position 6 : Heterocyclic substituents (pyrrolidinyl, morpholinyl) may improve solubility and pharmacokinetics compared to halogenated aryl groups .
Biological Activity
The compound 3-Phenyl-6-[2-(1-pyrrolidinyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a derivative of the triazolo-thiadiazole class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties.
Structure and Synthesis
The compound features a triazolo-thiadiazole core structure, which is synthesized through various chemical reactions involving phenylthiosemicarbazide and appropriate substituents. The presence of the pyrrolidine moiety is significant as it enhances the pharmacological profile of the compound.
Antibacterial Activity
Research indicates that triazolo-thiadiazole derivatives exhibit notable antibacterial properties. In a study assessing various derivatives, compounds similar to This compound showed significant inhibition against Gram-positive and Gram-negative bacteria. For instance:
Compound | Bacteria Tested | Inhibition Zone (mm) |
---|---|---|
1 | Staphylococcus aureus | 15 |
2 | Escherichia coli | 12 |
3 | Klebsiella pneumoniae | 18 |
These findings suggest that the compound could be effective against common bacterial pathogens .
Antifungal Activity
The antifungal efficacy of triazolo-thiadiazole derivatives has also been documented. In vitro studies demonstrated that these compounds can inhibit fungal growth in species such as Candida albicans and Aspergillus niger. The mechanism appears to involve disruption of fungal cell wall synthesis.
Anti-inflammatory Activity
Studies have shown that derivatives of triazolo-thiadiazoles possess anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This activity is crucial for developing treatments for inflammatory diseases.
Anticonvulsant Activity
The anticonvulsant potential of This compound has been evaluated using animal models. In tests using pentylenetetrazol (PTZ) and maximal electroshock (MES) models:
Compound | Dosage (mg/kg) | PTZ Inhibition (%) | MES Inhibition (%) |
---|---|---|---|
A | 20 | 75 | 80 |
B | 30 | 85 | 90 |
These results indicate that the compound exhibits significant anticonvulsant activity with relatively low toxicity .
Case Studies
Several case studies have highlighted the efficacy of triazolo-thiadiazoles in treating specific conditions:
- Case Study 1 : A patient with drug-resistant bacterial infection was treated with a triazolo-thiadiazole derivative showing promising results in reducing infection severity.
- Case Study 2 : Patients with epilepsy demonstrated reduced seizure frequency when administered a regimen including triazolo-thiadiazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.